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Compound of Interest

Compound Name: 4-Hydroxyomeprazole sulfide

CAS No.: 151602-50-5

Cat. No.: B3419668 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Hydroxyomeprazole sulfide is a significant metabolite of the widely prescribed proton pump

inhibitor, omeprazole. As a key product of omeprazole's complex metabolic pathway, a

thorough understanding of its chemical properties, synthesis, and biological activities is

paramount for comprehending the parent drug's overall pharmacological profile, including its

efficacy and potential for drug-drug interactions. This technical guide provides a comprehensive

overview of the current state of research on 4-Hydroxyomeprazole sulfide, offering insights

into its synthesis, analytical quantification, metabolic generation, and biological significance.

Chemical and Physical Properties
4-Hydroxyomeprazole sulfide, also known as Omeprazole Pyridone, is chemically designated

as 2-[[(6-Methoxy-1H-benzimidazol-2-yl)thio]methyl]-3,5-dimethyl-4-pyridinol.[1] Its fundamental

properties are summarized in the table below.
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Property Value Reference

CAS Number 103876-98-8

Molecular Formula C16H17N3O2S

Molecular Weight 315.39 g/mol [1]

Appearance White to Off-White Solid [2]

Solubility
DMSO (Slightly), Methanol

(Slightly), Water (Slightly)
[2]

Storage

2-8°C Refrigerator, Amber Vial,

-20°C Freezer, Under Inert

Atmosphere

[1][2]

Synthesis of 4-Hydroxyomeprazole Sulfide
The synthesis of 4-Hydroxyomeprazole sulfide can be approached through both chemical

and enzymatic routes. While chemical synthesis provides a traditional and scalable method,

enzymatic synthesis offers a highly specific and potentially more environmentally friendly

alternative.

Chemical Synthesis
The chemical synthesis of 4-Hydroxyomeprazole sulfide typically involves a multi-step

process. A common strategy begins with the synthesis of the omeprazole sulfide intermediate,

followed by hydroxylation.

Step 1: Synthesis of Omeprazole Sulfide Intermediate

A widely used method for synthesizing the omeprazole sulfide intermediate involves the

nucleophilic substitution reaction between 2-mercapto-5-methoxybenzimidazole and 2-

chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[3][4]

Experimental Protocol: Synthesis of Omeprazole Sulfide[3]

Dissolve 2-mercapto-5-methoxybenzimidazole (0.10 mol) and sodium hydroxide (0.13 mol)

in a mixture of ethanol and water.
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Heat the mixture to 70-90°C to facilitate dissolution.

Cool the reaction mixture to below 10°C.

In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

(0.09 mol) in water.

Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole

solution.

Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

After the incubation period, cool the mixture to 10°C and add 500 mL of water.

Stir the resulting mixture for 12 hours.

Collect the precipitated white solid (omeprazole sulfide) by suction filtration.

Step 2: Hydroxylation of Omeprazole Sulfide

The subsequent hydroxylation of the pyridine ring to yield 4-Hydroxyomeprazole sulfide is a

more complex step. While specific, detailed protocols for the direct chemical hydroxylation of

omeprazole sulfide to the 4-hydroxy position are not readily available in the reviewed literature,

general strategies for the synthesis of hydroxyomeprazole from a protected precursor provide a

viable approach. This involves protecting the hydroxyl group on a pyridine precursor, coupling it

with the benzimidazolethiol, and then deprotecting to yield the final product.[5]

Enzymatic Synthesis
A highly efficient and regioselective method for the synthesis of 5'-hydroxyomeprazole sulfide

from omeprazole sulfide has been developed using engineered cytochrome P450 enzymes.[6]

Specifically, mutants of CYP102A1 from Bacillus megaterium have been shown to catalyze the

C-H hydroxylation of omeprazole sulfide with high conversion yields (85-90%) and

regioselectivity (98%).[6]

Experimental Protocol: Enzymatic Synthesis of 5'-Hydroxyomeprazole Sulfide[7]

Prepare a reaction mixture containing:
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Potassium phosphate buffer (0.1 M, pH 7.4)

CYP102A1 mutant (0.2 µM)

An NADPH regeneration system (10 mM glucose 6-phosphate, 0.5 mM NADP+, and 1 IU

yeast glucose-6-phosphate dehydrogenase/ml)

Omeprazole sulfide (1 mM)

Incubate the reaction mixture at 37°C for 10 minutes.

Monitor the formation of 5'-hydroxyomeprazole sulfide by HPLC.

This enzymatic approach offers a promising route for the specific and efficient production of this

metabolite for research purposes.

Metabolic Pathway of Omeprazole to 4-
Hydroxyomeprazole Sulfide
Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP)

enzyme system.[8] The formation of its major metabolites, hydroxyomeprazole and omeprazole

sulfone, is mediated by specific CYP isoforms.[9] The pathway leading to 4-
Hydroxyomeprazole sulfide involves a series of enzymatic reactions.

The initial and principal metabolic step for omeprazole is hydroxylation of the 5-methyl group of

the benzimidazole ring, leading to the formation of hydroxyomeprazole. This reaction is

predominantly catalyzed by the polymorphic enzyme CYP2C19.[8][9] Another significant

metabolic pathway is the oxidation of the sulfide linkage to form omeprazole sulfone, a reaction

primarily mediated by CYP3A4.[9]

The formation of 4-Hydroxyomeprazole sulfide is considered a secondary metabolic step. It

is hypothesized to be formed from the further metabolism of omeprazole sulfide, a metabolite of

omeprazole. The hydroxylation of the pyridine ring of omeprazole sulfide at the 4-position is

likely carried out by CYP enzymes, although the specific isoforms responsible for this

transformation require further investigation.
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Caption: Metabolic pathway of omeprazole.

Analytical Methodologies for Quantification
Accurate and sensitive analytical methods are crucial for studying the pharmacokinetics and

metabolism of 4-Hydroxyomeprazole sulfide. High-performance liquid chromatography

(HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most

commonly employed technique.[10][11][12]

HPLC-UV Method
A simple and rapid HPLC-UV method can be used for the simultaneous determination of

omeprazole and its major metabolites in biological matrices.

Experimental Protocol: HPLC-UV Analysis[11]

Chromatographic Column: C18 column (e.g., 50 mm x 2.1 mm, packed with hybrid particles).

Mobile Phase: Methanol-phosphate buffer (pH 7.6) (40:60, v/v).

Flow Rate: 0.3 mL/min.

Injection Volume: 1 µL.

Detection: UV at 280 nm.

Column Temperature: 25°C.
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This method has been validated for specificity, linearity, limit of detection (LOD), limit of

quantification (LOQ), precision, accuracy, and robustness.[11]

LC-MS/MS Method
For higher sensitivity and selectivity, particularly in complex biological samples, liquid

chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.

Sample Preparation:

A liquid-liquid extraction or solid-phase extraction is typically performed to isolate the analyte

from plasma or other biological fluids.

Chromatographic and Mass Spectrometric Conditions:

Specific conditions, including the choice of column, mobile phase gradient, and mass

transitions for the analyte and internal standard, need to be optimized for each application.

Pharmacological and Toxicological Profile
The pharmacological and toxicological properties of 4-Hydroxyomeprazole sulfide are not as

extensively studied as those of its parent compound, omeprazole.

Pharmacological Activity
The primary pharmacological effect of omeprazole is the irreversible inhibition of the H+/K+-

ATPase (proton pump) in gastric parietal cells, leading to a profound and long-lasting reduction

of gastric acid secretion. The active form of omeprazole is a sulfenamide derivative, which is

formed in the acidic environment of the parietal cell canaliculi.[13]

The contribution of 4-Hydroxyomeprazole sulfide to the overall antisecretory effect of

omeprazole is currently not well-defined. It is generally considered to be a minor metabolite

with likely reduced or no significant proton pump inhibitory activity compared to the parent drug.

Further in vitro and in vivo studies are necessary to fully elucidate its pharmacological profile.

Toxicological Data
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Comprehensive toxicological data specifically for 4-Hydroxyomeprazole sulfide are limited.

The safety profile of omeprazole has been extensively evaluated, with long-term use being

associated with potential side effects such as an increased risk of bone fractures and certain

infections.[14] The toxicological significance of its metabolites, including 4-
Hydroxyomeprazole sulfide, is an area that warrants further investigation to fully understand

the long-term safety of omeprazole therapy.

Role in Drug-Drug Interactions
Omeprazole is a known inhibitor and substrate of CYP2C19 and a substrate of CYP3A4, which

can lead to significant drug-drug interactions.[15] The formation of 4-hydroxyomeprazole is a

key pathway influenced by the activity of CYP2C19. Therefore, genetic polymorphisms in

CYP2C19 or co-administration of drugs that inhibit or induce this enzyme can significantly alter

the metabolic profile of omeprazole, potentially affecting the levels of 4-Hydroxyomeprazole
sulfide.

The direct role of 4-Hydroxyomeprazole sulfide in mediating drug-drug interactions is not yet

clearly established. However, as a metabolite, its formation and clearance can be influenced by

other drugs, and it may potentially contribute to the overall interaction profile of omeprazole.

For instance, inducers of CYP enzymes could potentially increase the formation of

hydroxylated metabolites, while inhibitors could decrease their formation.[16]

Future Research Directions
Further research is needed to fully characterize 4-Hydroxyomeprazole sulfide. Key areas for

future investigation include:

Development of a detailed and robust chemical synthesis protocol.

Comprehensive evaluation of its pharmacological activity, particularly its effect on the proton

pump.

Thorough toxicological assessment to understand its contribution to the long-term safety

profile of omeprazole.

Elucidation of its specific role in drug-drug interactions involving omeprazole.
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Investigation of the specific CYP450 isoforms responsible for its formation.

Conclusion
4-Hydroxyomeprazole sulfide is a crucial metabolite in the biotransformation of omeprazole.

A comprehensive understanding of its synthesis, analytical determination, metabolic pathways,

and biological activities is essential for researchers and drug development professionals. This

technical guide has provided a detailed overview of the current knowledge in these areas,

highlighting the need for further research to fully elucidate the role of this metabolite in the

pharmacology and toxicology of omeprazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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